SD-70

Epigenetics Histone Demethylase Prostate Cancer

Standard KDM4 inhibitors lack functional evidence for blocking oncogenic gene fusions. SD-70 is the only inhibitor discovered via a phenotypic screen for ligand-induced chromosomal translocations in prostate cancer. - **Key Data:** IC₅₀ 30 µM (H3K9me2); reduces TMPRSS2:ERG fusions to ≤7.7% in LNCaP cells. - **Unique Validation:** Genome-wide Chem-seq confirms AR enhancer colocalization; no topoisomerase/polymerase inhibition. - **Supply:** ≥97% (HPLC). Suitable for ChIP-seq, xenografts (10 mg/kg i.p.), and combination studies (sorafenib, anti-PD-L1).

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B15583486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-70
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22)
InChIKeyPBZYAPZLINAHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD-70 KDM4C/JMJD2C Inhibitor


SD‑70 (CAS 332173‑89‑4) is an 8‑hydroxyquinoline‑derived small molecule that functions as a cell‑permeable inhibitor of the histone lysine demethylase KDM4C (also designated JMJD2C) . The compound was originally identified through a phenotypic screen for inhibitors of ligand‑ and genotoxic stress‑induced chromosomal translocations in prostate cancer cells [1]. Mechanistically, SD‑70 chelates the Fe(II) cofactor within the Jumonji domain of KDM4C, thereby impairing its demethylase activity and leading to increased global levels of the repressive histone mark H3K9me2 . In addition to its enzymatic inhibition, Chem‑seq studies have demonstrated that SD‑70 colocalizes with the androgen receptor (AR) on chromatin, thereby suppressing the AR‑dependent transcriptional program that drives prostate cancer progression [1]. These properties position SD‑70 as a distinct chemical probe for interrogating epigenetic regulation in hormone‑driven malignancies.

Discovery Phenotypic translocation-inhibition screen
Mechanism Cell-permeable KDM4C inhibitor with Fe(II)-chelating 8HQ moiety
Use Context AR enhancer biology and gene fusion research

Why SD-70 Cannot Be Substituted


Although several compounds inhibit KDM4 family enzymes, SD‑70 exhibits a unique combination of biochemical, genomic, and cellular properties that are not replicated by other pan‑Jumonji or KDM4‑selective inhibitors. Unlike high‑potency inhibitors such as QC6352 (KDM4C IC₅₀ = 35 nM) or JIB‑04 (KDM4C IC₅₀ = 1,100 nM), SD‑70 (IC₅₀ = 30 µM) demonstrates a distinct potency profile that reflects its non‑ATP‑competitive, Fe(II)‑chelating mechanism of action . More importantly, SD‑70 was specifically identified for its ability to block stress‑induced chromosomal translocations—a functional phenotype that is not merely a consequence of KDM4C inhibition but requires the compound's unique genomic binding pattern with the androgen receptor [1]. Substitution with a generic KDM4C inhibitor would therefore fail to recapitulate the same transcriptional repression, anti‑proliferative activity, and in vivo efficacy profile observed with SD‑70 [1].

JIB-04
SD-70
Pan-Jumonji profile may obscure KDM4C-specific attribution in mechanistic studies
QC6352
SD-70
Potent pan-KDM4 inhibition without demonstrated AR translocation suppression data
ML324
SD-70
Optimized for antiviral screening; lacking oncology pathway validation context

SD-70 Quantitative Evidence Guide


Translocation Fusion Blockade

SD‑70 inhibits recombinant KDM4C (JMJD2C) demethylase activity with an IC₅₀ of 30 µM, as determined using calf thymus histone H3K9me2 substrate in the presence of 50 µM FeSO₄ and 1 mM α‑ketoglutarate . In contrast, the pan‑Jumonji inhibitor JIB‑04 exhibits a more potent IC₅₀ of 1.1 µM (1,100 nM) against KDM4C, while the optimized KDM4 family probe QC6352 displays an IC₅₀ of 35 nM [1]. This 30‑ to 850‑fold difference in potency reflects SD‑70's unique Fe(II)‑chelating mechanism and underscores that it is not a simple replacement for higher‑affinity probes.

Translocation Fusion Blockade
Class-level
1% of control ETV1 fusion
≈7.7% of control ERG fusion
Supports gene fusion endpoint studies
LNCaP, DHT/IR model; limited to reported conditions
Epigenetics Histone Demethylase Prostate Cancer

CWR22Rv1 Xenograft Tumor Growth Inhibition

In the castration‑resistant prostate cancer cell line CWR22Rv1, SD‑70 at 10 µM reduces cell viability to 9% of vehicle‑treated controls . This profound growth inhibition contrasts with the pan‑Jumonji inhibitor JIB‑04, which at a 10‑fold higher concentration (100 µM) only reduces CWR22Rv1 viability to approximately 40% [1]. The superior anti‑proliferative effect of SD‑70 at a lower concentration highlights its unique ability to disrupt AR‑driven transcriptional programs beyond simple KDM4C catalytic inhibition.

CWR22Rv1 Xenograft Response
Reported
84% tumor growth retardation day 10
97% in vitro cell reduction vs control
Reported in vivo model-response context
CWR22Rv1 xenograft; 10 mg/kg/d i.p.
Prostate Cancer Cell Viability Castration Resistance

Genome-Wide AR Enhancer Colocalization

Daily intraperitoneal administration of SD‑70 at 10 mg/kg to mice bearing CWR22Rv1 xenografts resulted in an 84% reduction in tumor growth by day 10 relative to vehicle‑treated controls . By comparison, the KDM4‑selective probe QC6352, when administered at a higher dose of 20 mg/kg orally in a distinct prostate cancer xenograft model (LNCaP‑AR), achieved only a 50% reduction in tumor volume [1]. SD‑70's superior in vivo efficacy at a lower dose underscores its distinct pharmacokinetic and pharmacodynamic profile.

AR Enhancer Colocalization
Class-level
46% DHT-upregulated genes show AR+SD-70 binding
Chem-seq genome-wide target engagement
Supports target engagement at genomic resolution
LNCaP cells; biotin-SD70 probe
Xenograft In Vivo Efficacy Prostate Cancer

Topoisomerase/Polymerase Counter-Screening

SD‑70 was originally identified for its ability to block the formation of TMPRSS2‑ERG gene fusions—a hallmark of prostate cancer—following genotoxic stress and androgen stimulation. In LNCaP cells exposed to 50 Gy irradiation and 100 nM DHT, SD‑70 (10 µM) reduced TMPRSS2‑ETV1 and TMPRSS2‑ERG fusion induction levels to 1/100 and 1/13 of control, respectively . No other KDM4C inhibitor has been reported to exhibit comparable potency in preventing such translocations, making SD‑70 unique for studies of genomic instability in prostate cancer.

Counter-Screening
Reported
No significant inhibition of Topo I/II, DNA/RNA polymerases
Reduces off-target mechanism confounding
Counter-screening unique among KDM4 inhibitors
Chromosomal Translocation TMPRSS2‑ERG Fusion Genotoxic Stress

SD-70 Research Application Scenarios


AR-Driven Transcription & TMPRSS2-ERG Fusions

SD‑70 is uniquely suited for experiments that require concurrent inhibition of KDM4C enzymatic activity and disruption of androgen receptor (AR) genomic binding. Its ability to colocalize with AR on chromatin, as demonstrated by Chem‑seq, enables researchers to dissect the epigenetic regulation of AR target genes in models such as LNCaP and CWR22Rv1 cells . This application is not feasible with generic KDM4C inhibitors that lack the AR‑binding property.

Radiosensitization & Immunotherapy Combinations

Given its origin from a phenotypic screen for translocation inhibitors, SD‑70 is the only validated small‑molecule tool for studying the formation of TMPRSS2‑ERG and related gene fusions following DNA damage and androgen signaling . Procurement of SD‑70 is essential for laboratories focused on genomic instability and prostate cancer progression.

H3K9me2-Selective Epigenetic Profiling

SD‑70 demonstrates robust in vivo efficacy (84% tumor growth retardation) at a well‑tolerated dose of 10 mg/kg i.p. daily in the CWR22Rv1 xenograft model . This established dosing regimen and pharmacokinetic profile make SD‑70 the preferred compound for proof‑of‑concept studies evaluating KDM4C as a therapeutic target in prostate cancer.

HCC KDM4C Dependency & Chemotherapy Sensitization

Due to its moderate potency (IC₅₀ = 30 µM) and distinct Fe(II)‑chelating mechanism, SD‑70 serves as an important comparator for high‑potency KDM4 inhibitors like QC6352 and JIB‑04. Researchers investigating structure‑activity relationships or off‑target effects can use SD‑70 to benchmark the functional consequences of different inhibitory modalities on histone methylation and gene expression [1].

Application
Selection Property
Validation Focus
AR transcription & gene fusion studies
Translocation-inhibition phenotype
Gene fusion endpoints / AR enhancer co-occupancy
Radiosensitization & immunotherapy combo
KDM4C-mediated radiosensitization & immunomodulation
Combination-response endpoints / CD8⁺ T cell activity
H3K9me2-selective epigenetic profiling
H3K9me2 substrate preference over H3K36me3
H3K9me2 ChIP-seq / enhancer mapping
HCC KDM4C dependency & chemo-sensitization
GASC1 inhibition in HCC models
HCC xenograft combination response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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